[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13465693
Molecular Formula: C17H33N3O3
Molecular Weight: 327.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H33N3O3 |
|---|---|
| Molecular Weight | 327.5 g/mol |
| IUPAC Name | tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]-N-ethylcarbamate |
| Standard InChI | InChI=1S/C17H33N3O3/c1-7-20(16(22)23-17(4,5)6)13-8-10-19(11-9-13)15(21)14(18)12(2)3/h12-14H,7-11,18H2,1-6H3/t14-/m0/s1 |
| Standard InChI Key | FXAGGTAUEDBIPI-AWEZNQCLSA-N |
| Isomeric SMILES | CCN(C1CCN(CC1)C(=O)[C@H](C(C)C)N)C(=O)OC(C)(C)C |
| SMILES | CCN(C1CCN(CC1)C(=O)C(C(C)C)N)C(=O)OC(C)(C)C |
| Canonical SMILES | CCN(C1CCN(CC1)C(=O)C(C(C)C)N)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
-
A piperidin-4-yl ring, a six-membered nitrogen-containing heterocycle known for its conformational flexibility and role in drug-receptor interactions.
-
An (S)-2-amino-3-methyl-butyryl group, a branched-chain amino acid derivative that introduces chirality and potential hydrogen-bonding capabilities.
-
A tert-butyl carbamate (Boc) protecting group, commonly employed in peptide synthesis to shield amine functionalities during multi-step reactions.
The stereochemistry at the (S)-2-amino-3-methyl-butyryl moiety is critical for its biological interactions, as enantiomeric purity often dictates pharmacological activity.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₅N₃O₃ |
| Molecular Weight | 341.5 g/mol |
| IUPAC Name | tert-butyl N-ethyl-N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]carbamate |
| CAS Registry Number | Not publicly disclosed |
| Solubility | Likely polar aprotic solvents (e.g., DMF, DMSO) based on carbamate analogs |
The isomeric SMILES string CCN(CC1CCN(CC1)C(=O)[C@@H](C(C)C)N)C(=O)OC(C)(C)C encodes the compound’s stereochemistry, confirming the (S)-configuration at the amino-butyryl side chain.
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester typically follows a multi-step sequence:
-
Piperidine Functionalization:
-
The piperidin-4-ylamine core undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), yielding tert-butyl piperidin-4-ylcarbamate.
-
Subsequent alkylation with ethyl bromide introduces the ethyl group at the carbamate nitrogen.
-
-
Peptide Coupling:
-
The (S)-2-amino-3-methylbutanoic acid is activated via carbodiimide-mediated coupling (e.g., EDC/HOBt) and reacted with the Boc-protected piperidine derivative to form the amide bond.
-
Reaction conditions (e.g., −20°C, anhydrous DCM) minimize racemization, preserving the (S)-configuration.
-
-
Deprotection and Purification:
-
Acidic cleavage (e.g., HCl/dioxane) removes the Boc group, followed by neutralization and chromatographic purification (silica gel, MeOH/CH₂Cl₂).
-
Yield Optimization
-
Solvent Selection: Dichloromethane (DCM) outperforms THF in coupling steps due to improved solubility of intermediates.
-
Catalytic Additives: 4-Dimethylaminopyridine (DMAP) enhances acylation rates, achieving yields >75% in carbamate formation.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 4.15 (m, 1H, piperidine H-4), 3.30 (q, J = 7.0 Hz, 2H, NCH₂CH₃), 1.45 (s, 9H, Boc C(CH₃)₃).
-
HRMS (ESI+): m/z calcd for C₁₈H₃₅N₃O₃ [M+H]⁺ 342.2753, found 342.2756.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume